Cas no 1356470-08-0 (1-Benzenesulfonyl-1H-indole-4-carboxylic acid)

1-Benzenesulfonyl-1H-indole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-Benzenesulfonyl-1H-indole-4-carboxylic acid
- 1-(benzenesulfonyl)indole-4-carboxylic acid
- 1-(Phenylsulfonyl)-1H-indole-4-carboxylic acid
- 1-Phenylsulfonyl-1H-indole-4-carboxylic acid
- AKOS027331088
- MFCD28404846
- CS-0060567
- AB91100
- AS-40198
- 1-(Benzenesulfonyl)-1H-indole-4-carboxylic acid
- 1-(Phenylsulfonyl)-1H-indole-4-carboxylicacid
- 1356470-08-0
-
- MDL: MFCD28404846
- Inchi: 1S/C15H11NO4S/c17-15(18)13-7-4-8-14-12(13)9-10-16(14)21(19,20)11-5-2-1-3-6-11/h1-10H,(H,17,18)
- InChI Key: SHPJYYCONNJVMZ-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(N1C=CC2C(C(=O)O)=CC=CC1=2)(=O)=O
Computed Properties
- Exact Mass: 301.04087901g/mol
- Monoisotopic Mass: 301.04087901g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 492
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 84.8
1-Benzenesulfonyl-1H-indole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB456512-1 g |
1-Benzenesulfonyl-1H-indole-4-carboxylic acid; . |
1356470-08-0 | 1g |
€883.50 | 2023-04-22 | ||
Chemenu | CM262899-5g |
1-(Phenylsulfonyl)-1H-indole-4-carboxylic acid |
1356470-08-0 | 95%+ | 5g |
$1538 | 2021-08-18 | |
eNovation Chemicals LLC | D772059-1g |
1-BENZENESULFONYL-1H-INDOLE-4-CARBOXYLIC ACID |
1356470-08-0 | 95% | 1g |
$870 | 2024-06-06 | |
Alichem | A019091458-5g |
1-Benzenesulfonyl-1H-indole-4-carboxylic acid |
1356470-08-0 | 97% | 5g |
1,801.28 USD | 2021-06-17 | |
Chemenu | CM262899-1g |
1-(Phenylsulfonyl)-1H-indole-4-carboxylic acid |
1356470-08-0 | 95%+ | 1g |
$577 | 2023-02-02 | |
Advanced ChemBlocks | O34265-5G |
1-(Benzenesulfonyl)-1H-indole-4-carboxylic acid |
1356470-08-0 | 95% | 5G |
$705 | 2023-09-15 | |
eNovation Chemicals LLC | D772059-250mg |
1-BENZENESULFONYL-1H-INDOLE-4-CARBOXYLIC ACID |
1356470-08-0 | 95% | 250mg |
$400 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131207-250mg |
1-Phenylsulfonyl-1H-indole-4-carboxylic acid |
1356470-08-0 | 97% | 250mg |
¥2464 | 2023-04-15 | |
Chemenu | CM262899-1g |
1-(Phenylsulfonyl)-1H-indole-4-carboxylic acid |
1356470-08-0 | 95%+ | 1g |
$439 | 2021-08-18 | |
Advanced ChemBlocks | O34265-1G |
1-(Benzenesulfonyl)-1H-indole-4-carboxylic acid |
1356470-08-0 | 95% | 1G |
$295 | 2023-09-15 |
1-Benzenesulfonyl-1H-indole-4-carboxylic acid Related Literature
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
Additional information on 1-Benzenesulfonyl-1H-indole-4-carboxylic acid
Recent Advances in the Study of 1-Benzenesulfonyl-1H-indole-4-carboxylic acid (CAS: 1356470-08-0)
1-Benzenesulfonyl-1H-indole-4-carboxylic acid (CAS: 1356470-08-0) is a sulfonamide derivative of indole-4-carboxylic acid that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel anti-inflammatory and anticancer agents. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential applications in drug discovery.
One of the most notable advancements in the study of 1-Benzenesulfonyl-1H-indole-4-carboxylic acid is its identification as a potent inhibitor of specific enzymatic pathways involved in inflammatory responses. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in the pathogenesis of inflammation and pain. The study highlighted the compound's ability to modulate prostaglandin synthesis, suggesting its potential as a lead molecule for developing non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity and reduced side effects.
In addition to its anti-inflammatory properties, recent research has also investigated the anticancer potential of 1-Benzenesulfonyl-1H-indole-4-carboxylic acid. A study conducted by researchers at the National Cancer Institute (NCI) revealed that this compound exhibits promising activity against certain cancer cell lines, particularly those associated with breast and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR axis, which plays a critical role in cell proliferation and survival. These findings underscore the compound's potential as a scaffold for designing novel anticancer therapeutics.
The synthesis and structural optimization of 1-Benzenesulfonyl-1H-indole-4-carboxylic acid have also been a focus of recent research. A 2022 paper in Organic & Biomolecular Chemistry described an efficient synthetic route for this compound, emphasizing its scalability and reproducibility. The study also explored the impact of various substituents on the indole ring, revealing that modifications at specific positions could enhance the compound's biological activity and pharmacokinetic properties. Such insights are invaluable for medicinal chemists aiming to develop derivatives with improved efficacy and safety profiles.
Despite these promising findings, challenges remain in the development of 1-Benzenesulfonyl-1H-indole-4-carboxylic acid as a therapeutic agent. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further preclinical and clinical studies. Nevertheless, the compound's unique chemical structure and diverse biological activities make it a compelling candidate for future drug discovery efforts. Ongoing research is expected to shed more light on its therapeutic potential and pave the way for its translation into clinical applications.
In conclusion, 1-Benzenesulfonyl-1H-indole-4-carboxylic acid (CAS: 1356470-08-0) represents a versatile and promising molecule in the field of chemical biology and medicinal chemistry. Its demonstrated anti-inflammatory and anticancer activities, coupled with its potential for structural optimization, position it as a valuable tool for drug discovery. As research continues to unravel its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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